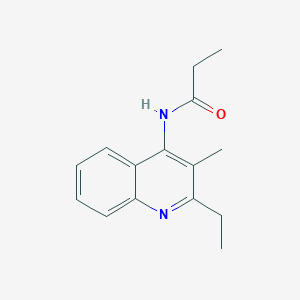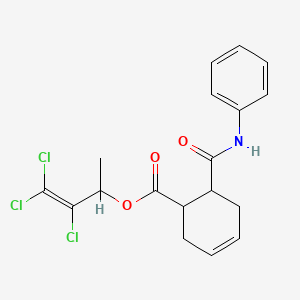![molecular formula C18H21ClFN5O B5571612 6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5571612.png)
6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally related to 6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine involves complex chemical reactions. For instance, the synthesis of similar piperazinyl butyl thiazolidinones and their evaluation in various biological models suggest a multi-step synthesis involving reductive amination, amide hydrolysis, and N-alkylation steps (Hrib et al., 1996).
Molecular Structure Analysis
The molecular structure of related compounds often features a piperazine ring and a pyrimidinamine moiety, as seen in the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate. Such compounds typically exhibit a planar benzimidazole ring, with the piperazine ring adopting a chair conformation, indicating a complex three-dimensional structure that could influence the compound's chemical properties and biological activity (Özbey et al., 1998).
Chemical Reactions and Properties
Compounds with similar structures undergo various chemical reactions, including electrophilic fluorination and palladium-catalyzed reactions. These reactions are crucial for introducing functional groups that modulate the compound's activity and specificity toward biological targets, as observed in the synthesis of fluorophenyl piperazine derivatives aimed at imaging dopamine D4 receptors (Eskola et al., 2002).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are pivotal for their application in various fields. The crystal and molecular structure analysis of related compounds reveals intermolecular interactions, such as hydrogen bonding and aromatic π–π stacking, which are essential for understanding the compound's stability and reactivity (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, are crucial for the compound's applications. The synthesis and evaluation of N-aryl derivatives of similar compounds for antimicrobial activity demonstrate the importance of substituents in determining the compound's chemical behavior and biological efficacy (Babu et al., 2015).
科学的研究の応用
Antipsychotic Potential
A study by Raviña et al. (2000) explored conformationally restricted butyrophenones with affinity for dopamine and serotonin receptors, evaluating their potential as antipsychotic agents. These compounds included variations with 4-(p-fluorobenzoyl)piperidine and 4-(6-fluorobenzisoxazolyl)piperidine moieties, showing selectivity for 5-HT(2A) receptors and suggesting effectiveness as antipsychotic drugs (Raviña et al., 2000).
Anti-Cancer Activity
Hammam et al. (2005) reported the synthesis of novel fluoro-substituted benzo[b]pyran with anti-lung cancer activity. The study involved the creation of derivatives including pyrazole and pyrimidine thione, showing anticancer activity against human cancer cell lines at low concentrations (Hammam et al., 2005).
Dopamine Reuptake Inhibitor
Haka and Kilbourn (1990) focused on the synthesis of GBR 12909, a specific inhibitor of dopamine reuptake. This compound, containing a fluoro-derivative, was prepared for high-affinity inhibition and evaluated for its potential applications (Haka & Kilbourn, 1990).
Antihistaminic Activity
Gadhave et al. (2012) synthesized N1-Alkyl–2(N4- Alkyl/Aryl piperazinyl methyl) Benzimidazole derivatives and evaluated them for their antihistaminic potential. These compounds, including fluoro derivatives, were tested for their effectiveness in allergic diseases due to their low toxicities (Gadhave et al., 2012).
Antibacterial Agents
Cecchetti et al. (1987) synthesized a series of pyridobenzothiazine acid derivatives with fluoro substituents, demonstrating potent antibacterial activities against both Gram-positive and Gram-negative pathogens. The study highlighted the structure-activity relationships and pharmacokinetic characteristics of these compounds (Cecchetti et al., 1987).
Molecular Structures and Interactions
Mahesha et al. (2019) conducted a study on the molecular structures and intermolecular interactions of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines. This included an analysis of the conformations and hydrogen bonds in the structures containing fluoro substituents (Mahesha et al., 2019).
作用機序
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Compounds containing a pyrimidine ring are often involved in biological reactions, as pyrimidine is a component of several important biomolecules, including the nucleic acids DNA and RNA .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN5O/c1-12-21-15(23(2)3)11-16(22-12)24-7-9-25(10-8-24)18(26)17-13(19)5-4-6-14(17)20/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDZLVHMARTKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluorophenyl)(4-(6-(dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5571542.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(6-methoxy-4-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571550.png)

![8-tert-butyl-2-(4-chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5571558.png)
![4-{4-[4-(diphenylacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5571565.png)
![4-[(4'-nitro-4-biphenylyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5571569.png)


![1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid](/img/structure/B5571596.png)

![2-(4-hydroxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5571634.png)
![N-({(2S,4S)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopropanecarboxamide](/img/structure/B5571639.png)
![(3R*,4S*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5571646.png)